molecular formula C11H14N2O6 B098519 1,1'-Methylenebis(5-oxo-DL-proline) CAS No. 16473-66-8

1,1'-Methylenebis(5-oxo-DL-proline)

Cat. No. B098519
CAS RN: 16473-66-8
M. Wt: 270.24 g/mol
InChI Key: XAYYGTJLXVXLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Methylenebis(5-oxo-DL-proline), commonly known as MOP or MOPP, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction.

Mechanism Of Action

The exact mechanism of action of MOP is not fully understood. However, several studies have suggested that MOP exerts its biological activities by modulating various signaling pathways. MOP has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MOP has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, MOP has been reported to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

MOP has been shown to exhibit various biochemical and physiological effects. MOP has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. MOP has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, MOP has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages And Limitations For Lab Experiments

MOP has several advantages and limitations for lab experiments. One of the main advantages of MOP is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, MOP is relatively easy to synthesize, and several methods have been developed for its synthesis. However, one of the main limitations of MOP is its poor solubility in aqueous solutions, which can make it difficult to study its biological activities in vitro.

Future Directions

Several future directions for the study of MOP can be identified. One of the main future directions is the development of novel MOP derivatives with improved solubility and bioavailability. Additionally, the study of the mechanism of action of MOP can provide insights into its diverse biological activities. Furthermore, the study of the synergistic effects of MOP with other compounds can lead to the development of novel combination therapies for the treatment of various diseases. Finally, the development of novel drug delivery systems for MOP can improve its therapeutic efficacy and reduce its side effects.

Synthesis Methods

MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction. The synthesis of MOP involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the product. The synthesis of MOP is a complex process, and several methods have been developed for its synthesis.

Scientific Research Applications

MOP has been extensively studied for its diverse biological activities. It has been reported to exhibit antitumor, antiviral, antibacterial, antifungal, and immunomodulatory activities. MOP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MOP has also been reported to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, MOP has been shown to exhibit antibacterial and antifungal activities against various microorganisms.

properties

CAS RN

16473-66-8

Product Name

1,1'-Methylenebis(5-oxo-DL-proline)

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19)

InChI Key

XAYYGTJLXVXLMB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O

Other CAS RN

55780-25-1
16473-66-8

Origin of Product

United States

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